molecular formula C30H32N4O8 B8099263 Z-D-Arg(Cbz)2-OH

Z-D-Arg(Cbz)2-OH

Cat. No. B8099263
M. Wt: 576.6 g/mol
InChI Key: HZQIQHGUQPYWSW-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Z-D-Arg(Cbz)2-OH” is a chemical compound with the molecular formula C30H32N4O8 . It is also known as Nα-Cbz-D-arginine .


Synthesis Analysis

The synthesis of “this compound” involves the use of diisopropyl-carbodiimide in dichloromethane at 20℃ . The reaction mixture is cooled with ice and allowed to attain room temperature, with stirring continued for another 4 hours . The solvent is then removed under reduced pressure and the crude product is purified by column chromatography on silica gel (100-200 mesh) using 1.5% CH3OH in CH2Cl2 .


Molecular Structure Analysis

The molecular weight of “this compound” is 576.60 . The InChI code for this compound is 1S/C30H32N4O8/c35-26(36)25(32-28(37)40-19-22-11-4-1-5-12-22)17-10-18-31-27(33-29(38)41-20-23-13-6-2-7-14-23)34-30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t25-/m1/s1 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a sealed container in a dry place, preferably in a freezer, under -20°C .

Safety and Hazards

“Z-D-Arg(Cbz)2-OH” is classified as a warning signal word . The hazard statements associated with it are H302-H312-H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 , suggesting measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O8/c35-26(36)25(32-28(37)40-19-22-11-4-1-5-12-22)17-10-18-31-27(33-29(38)41-20-23-13-6-2-7-14-23)34-30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQIQHGUQPYWSW-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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